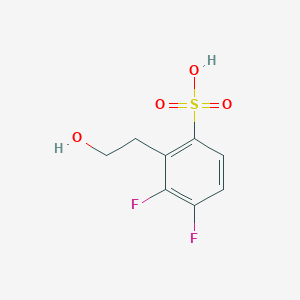
3,4-Difluoro-2-(2-hydroxyethyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-sulfophenylethanol is an organic compound with the molecular formula C8H8F2O4S It is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfophenylethanol typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylethanol structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents. The sulfonic acid group can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of 2,3-Difluoro-6-sulfophenylethanol may involve multi-step processes that ensure high yield and purityThe scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-sulfophenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonic acid group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenylethanol backbone .
Scientific Research Applications
2,3-Difluoro-6-sulfophenylethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-sulfophenylethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. The fluorine atoms can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylethanol: Lacks the sulfonic acid group, making it less polar and potentially less reactive.
6-Sulfophenylethanol: Lacks the fluorine atoms, which may affect its stability and reactivity.
2,3-Difluoro-4-sulfophenylethanol: Similar structure but with the sulfonic acid group in a different position, which can influence its chemical properties
Uniqueness
2,3-Difluoro-6-sulfophenylethanol is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylethanol backbone. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H8F2O4S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
3,4-difluoro-2-(2-hydroxyethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H8F2O4S/c9-6-1-2-7(15(12,13)14)5(3-4-11)8(6)10/h1-2,11H,3-4H2,(H,12,13,14) |
InChI Key |
UQWHPMUFVBHILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CCO)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


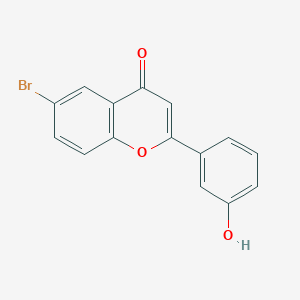
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B14856817.png)
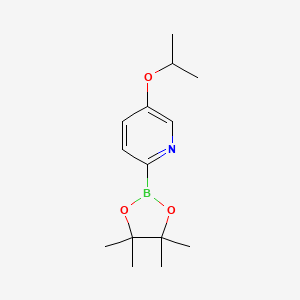
![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)
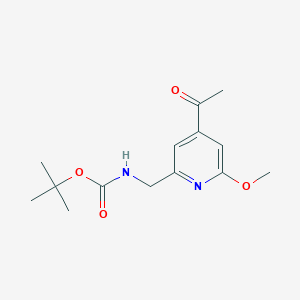


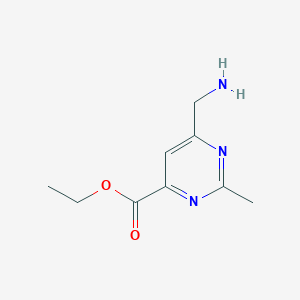
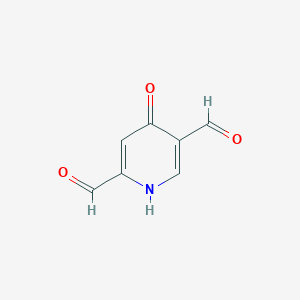
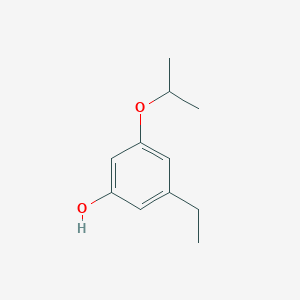
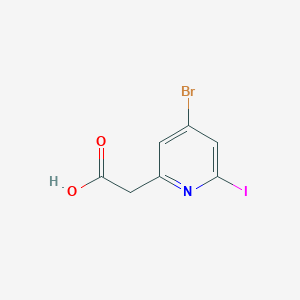
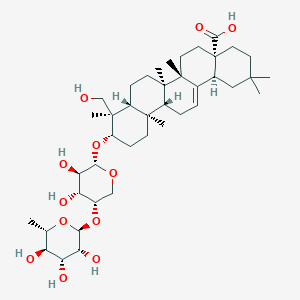
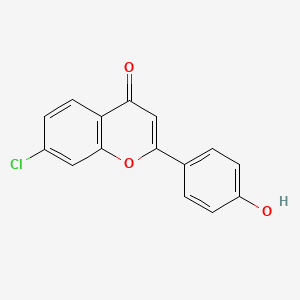
![4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14856878.png)
